1-((R)-3-Bromo-piperidin-1-yl)-ethanone
Description
1-((R)-3-Bromo-piperidin-1-yl)-ethanone is a chiral piperidine derivative characterized by a bromine atom at the 3-position of the piperidine ring and an acetyl group (ethanone) at the 1-position. The (R)-configuration at the brominated carbon confers stereochemical specificity, which is critical for interactions with biological targets or asymmetric synthesis. For example, (R)-1-(3-(aminomethyl)-piperidin-1-yl)ethanone is synthesized via reductive amination and Pd-catalyzed coupling reactions, as seen in the preparation of brominated piperidine intermediates . The bromine substituent may enhance electrophilicity or serve as a synthetic handle for further derivatization, as observed in Suzuki coupling reactions involving bromo-pyridyl ethanones .
Properties
IUPAC Name |
1-[(3R)-3-bromopiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFMBFCUAGCCW-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(®-3-Bromo-piperidin-1-yl)-ethanone typically involves the bromination of piperidine derivatives. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting brominated piperidine is then reacted with ethanone derivatives to form the final product.
Industrial Production Methods: In an industrial setting, the production of 1-(®-3-Bromo-piperidin-1-yl)-ethanone may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(®-3-Bromo-piperidin-1-yl)-ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted piperidine derivatives.
- Reduced piperidine compounds.
- Oxidized ethanone derivatives.
Scientific Research Applications
Scientific Research Applications
1-((R)-3-Bromo-piperidin-1-yl)-ethanone has several notable applications in scientific research:
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, it has been used to develop inhibitors for specific enzymes involved in metabolic pathways.
Organic Synthesis
The compound acts as a building block for more complex molecules. Its functional groups enable further chemical transformations, making it valuable in the synthesis of drugs and other biologically active compounds.
Biological Studies
Research has focused on the biological interactions of this compound with various biomolecules. Preliminary studies suggest potential antimicrobial properties and enzyme inhibition capabilities, making it a candidate for further exploration in drug development.
Antimicrobial Efficacy
A study evaluated the effectiveness of 1-((R)-3-Bromo-piperidin-1-yl)-ethanone against various bacterial strains. It demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.108 - 62.216 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |
Neuropharmacological Effects
Research into the neuropharmacological effects of similar compounds suggests that modifications in the piperidine moiety can enhance activity against neurodegenerative diseases by reducing oxidative stress and inflammation. The potential for this compound to influence neurotransmitter systems indicates therapeutic benefits for neurological disorders.
Mechanism of Action
The mechanism of action of 1-(®-3-Bromo-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in binding to these targets, facilitating the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may increase reactivity in cross-coupling reactions compared to chlorine .
Antiparasitic and Antimicrobial Activity
Key Observations :
- Bromine’s Role: Brominated ethanones, such as Schiff base I, exhibit moderate antibacterial activity, likely due to enhanced electrophilicity from the bromine atom .
- Efficacy vs. Chloroquine: Nitro-substituted indolyl-ethanones show superior antimalarial activity (pIC₅₀ > 8.2) compared to chloroquine (pIC₅₀ = 7.55), highlighting the impact of nitro groups on target affinity .
Physicochemical Data
Key Observations :
- Lipophilicity : Chlorobenzoyl-substituted derivatives (LogP ~2.8) are more lipophilic than brominated piperidines, influencing membrane permeability .
Biological Activity
1-((R)-3-Bromo-piperidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities and applications. The presence of the bromine atom and the piperidine ring structure suggests various interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, summarizing research findings, case studies, and potential applications.
1-((R)-3-Bromo-piperidin-1-yl)-ethanone features a piperidine ring substituted with a bromine atom at the 3-position and an ethanone group. The bromine atom's electronegativity and size contribute to the compound's reactivity, influencing its interaction with biological targets.
The mechanism of action for 1-((R)-3-Bromo-piperidin-1-yl)-ethanone primarily involves:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity through competitive or non-competitive inhibition.
- Receptor Binding : It may bind to various receptors, potentially leading to changes in cellular signaling pathways.
- Chemical Reactivity : The bromine atom allows for substitution reactions with nucleophiles, which can further modify the compound's biological profile.
Biological Activity
Research indicates that 1-((R)-3-Bromo-piperidin-1-yl)-ethanone exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to 1-((R)-3-Bromo-piperidin-1-yl)-ethanone possess antibacterial properties. For instance, derivatives with halogen substitutions have demonstrated enhanced activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may exhibit selective cytotoxicity, potentially serving as a lead compound for anticancer drug development. For example, compounds related to piperidine structures have shown IC50 values in the low micromolar range against specific tumor cells .
Neuropharmacological Effects
The piperidine moiety is known for its presence in several neuroactive compounds. Preliminary studies suggest that 1-((R)-3-Bromo-piperidin-1-yl)-ethanone may influence neurotransmitter systems, potentially affecting mood and cognition .
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Antibacterial Studies : A study on brominated compounds showed significant antibacterial activity against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL .
- Cytotoxicity Assessment : Research evaluating piperidine derivatives indicated that certain modifications could lead to enhanced cytotoxicity against human cancer cell lines, suggesting a potential therapeutic application .
- Neuroactive Compound Analysis : Investigations into piperidine-based compounds revealed their ability to modulate neurotransmitter levels in vitro, indicating possible uses in treating neurological disorders .
Comparative Analysis with Similar Compounds
A comparative analysis of 1-((R)-3-Bromo-piperidin-1-yl)-ethanone with structurally similar compounds reveals unique biological profiles influenced by halogen substitutions:
| Compound Name | Halogen Type | Antimicrobial Activity | Cytotoxicity (IC50) | Neuropharmacological Effects |
|---|---|---|---|---|
| 1-(R)-3-Bromo-piperidin-1-yl-ethanone | Bromine | High | Low μM | Potentially Modulatory |
| 1-(R)-3-Chloro-piperidin-1-yl-ethanone | Chlorine | Moderate | Moderate μM | Limited Evidence |
| 1-(R)-3-Iodo-piperidin-1-yl-ethanone | Iodine | Low | High μM | Unexplored |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
